molecular formula C23H22FN3O6 B2939236 ethyl 1-(4-fluorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899975-47-4

ethyl 1-(4-fluorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2939236
CAS No.: 899975-47-4
M. Wt: 455.442
InChI Key: VDKWJYKVMIFOIY-UHFFFAOYSA-N
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Description

Ethyl 1-(4-fluorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound that belongs to the class of pyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(4-fluorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-fluoroaniline, 2-methoxybenzylamine, and ethyl acetoacetate. The synthesis may involve the following steps:

    Formation of the hydrazine derivative: Reacting 4-fluoroaniline with hydrazine hydrate to form the corresponding hydrazine derivative.

    Cyclization: Condensation of the hydrazine derivative with ethyl acetoacetate to form the pyridazine ring.

    Carbamoylation: Introduction of the carbamoyl group using 2-methoxybenzylamine.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-fluorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 1-(4-fluorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 1-(4-bromophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Uniqueness

Ethyl 1-(4-fluorophenyl)-4-({[(2-methoxyphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

ethyl 1-(4-fluorophenyl)-4-[2-[(2-methoxyphenyl)methylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN3O6/c1-3-32-23(30)22-19(12-21(29)27(26-22)17-10-8-16(24)9-11-17)33-14-20(28)25-13-15-6-4-5-7-18(15)31-2/h4-12H,3,13-14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKWJYKVMIFOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=CC=C2OC)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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